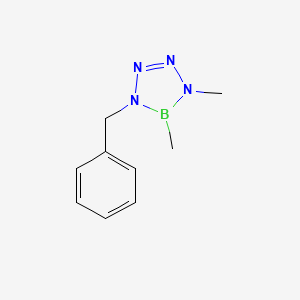
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its structure
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole typically involves the reaction of benzylamine with a boron-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazaborole ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen hydrides.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-nitrogen interactions in biological systems.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves interactions between the boron and nitrogen atoms within its structure. These interactions can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved include boron-nitrogen coordination complexes and potential interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole include other boron-nitrogen heterocycles such as:
- 1H-Tetrazaborole, 4,5-dihydro-1,4,5-trimethyl-
- 1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl- These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzyl and dimethyl groups, which can affect its reactivity and potential uses.
Eigenschaften
CAS-Nummer |
110569-50-1 |
|---|---|
Molekularformel |
C9H13BN4 |
Molekulargewicht |
188.04 g/mol |
IUPAC-Name |
1-benzyl-4,5-dimethyltetrazaborole |
InChI |
InChI=1S/C9H13BN4/c1-10-13(2)11-12-14(10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
CWQAEARCZIICTF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(N=NN1CC2=CC=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


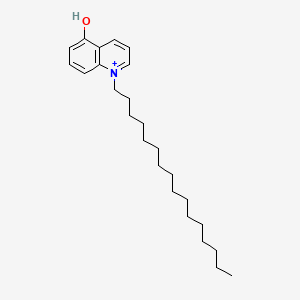
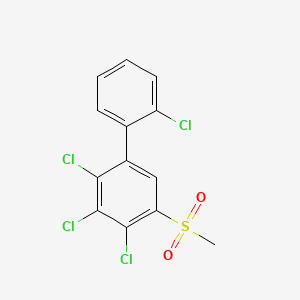
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
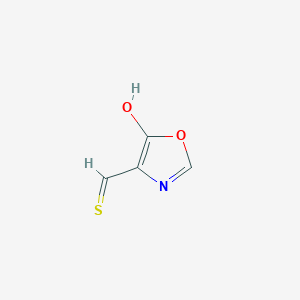
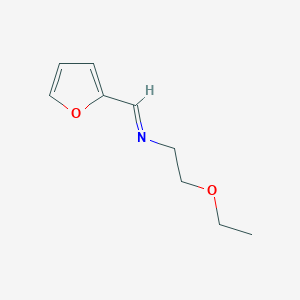
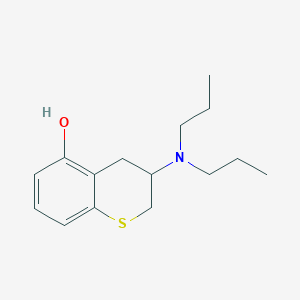
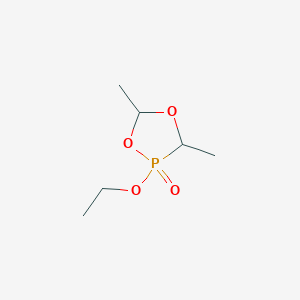
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
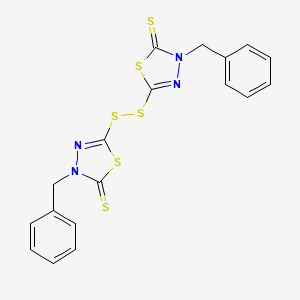
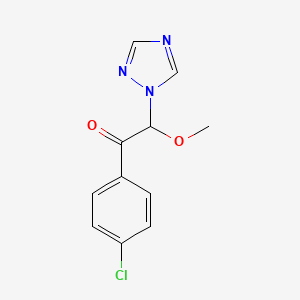

![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
